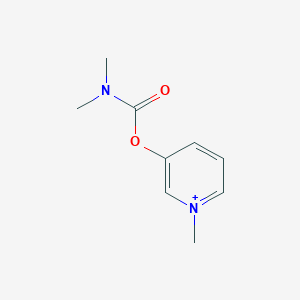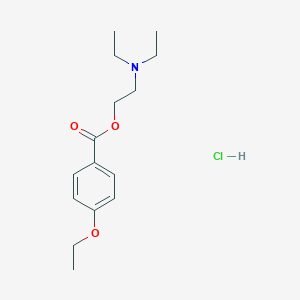
Bismuth;ytterbium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth;ytterbium is a compound formed by the combination of bismuth and ytterbium in a 1:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
The preparation of bismuth, compd. with ytterbium (1:1) typically involves the direct combination of bismuth and ytterbium metals. The metals are heated together in a controlled environment to ensure the correct stoichiometric ratio is achieved. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the metals.
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques such as vacuum induction melting or arc melting. These methods ensure high purity and uniformity of the final product. The metals are melted together under vacuum or inert gas conditions to prevent contamination and oxidation.
化学反応の分析
Types of Reactions
Bismuth;ytterbium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of bismuth and ytterbium.
Reduction: It can be reduced back to its constituent metals under appropriate conditions.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen or other reducing agents for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include bismuth oxide, ytterbium oxide, and various substituted compounds depending on the reagents used.
科学的研究の応用
Bismuth;ytterbium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bismuth and ytterbium compounds.
Materials Science: The compound is studied for its potential use in advanced materials, including superconductors and magnetic materials.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: The compound is used in the production of specialized alloys and as a catalyst in various industrial processes.
作用機序
The mechanism by which bismuth, compd. with ytterbium (1:1) exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Reactive Oxygen Species (ROS) Generation: It may induce the production of ROS, leading to oxidative stress in cells.
Metal Ion Interaction: The compound can interact with metal ions in biological systems, affecting their function.
類似化合物との比較
Similar Compounds
Similar compounds include other bismuth and rare earth metal combinations, such as:
- Bismuth, compd. with lanthanum (1:1)
- Bismuth, compd. with cerium (1:1)
- Bismuth, compd. with neodymium (1:1)
Uniqueness
Bismuth;ytterbium is unique due to the specific properties imparted by the combination of bismuth and ytterbium. These properties include unique electronic, magnetic, and catalytic characteristics that are not observed in other similar compounds.
特性
CAS番号 |
12010-61-6 |
|---|---|
分子式 |
BiYb |
分子量 |
382.03 g/mol |
IUPAC名 |
bismuth;ytterbium |
InChI |
InChI=1S/Bi.Yb |
InChIキー |
LFTVQMXNFSJCFX-UHFFFAOYSA-N |
SMILES |
[Yb].[Bi] |
正規SMILES |
[Yb].[Bi] |
Key on ui other cas no. |
12010-61-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzo[G]chrysene](/img/structure/B86070.png)




![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)


